molecular formula C10H4F6O4 B14146037 4,5-Bis(trifluoromethyl)phthalic acid CAS No. 78164-32-6

4,5-Bis(trifluoromethyl)phthalic acid

Cat. No.: B14146037
CAS No.: 78164-32-6
M. Wt: 302.13 g/mol
InChI Key: BRLPDRSOUVMXEW-UHFFFAOYSA-N
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Description

4,5-Bis(trifluoromethyl)phthalic acid is an organic compound with the molecular formula C10H4F6O4 It is characterized by the presence of two trifluoromethyl groups attached to the phthalic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(trifluoromethyl)phthalic acid typically involves the introduction of trifluoromethyl groups into the phthalic acid structure. One common method involves the reaction of phthalic anhydride with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent, such as toluene, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(trifluoromethyl)phthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield trifluoromethyl-substituted benzoic acids, while reduction can produce trifluoromethyl-substituted benzyl alcohols .

Scientific Research Applications

4,5-Bis(trifluoromethyl)phthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Bis(trifluoromethyl)phthalic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. These properties make it a valuable tool in drug design and development, as well as in the study of enzyme mechanisms and receptor interactions .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phthalic acid
  • 3,5-Bis(trifluoromethyl)phenylacetic acid
  • 3-Fluorophthalic acid
  • 4-(Trifluoromethyl)benzoic acid

Comparison: 4,5-Bis(trifluoromethyl)phthalic acid is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds with only one trifluoromethyl group. This dual substitution also imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

78164-32-6

Molecular Formula

C10H4F6O4

Molecular Weight

302.13 g/mol

IUPAC Name

4,5-bis(trifluoromethyl)phthalic acid

InChI

InChI=1S/C10H4F6O4/c11-9(12,13)5-1-3(7(17)18)4(8(19)20)2-6(5)10(14,15)16/h1-2H,(H,17,18)(H,19,20)

InChI Key

BRLPDRSOUVMXEW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)C(F)(F)F)C(=O)O)C(=O)O

Origin of Product

United States

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